molecular formula C17H19BrO3 B5087105 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5087105
M. Wt: 351.2 g/mol
InChI Key: HRBMKUVIDABXTP-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C₁₇H₁₉BrO₃ It is characterized by the presence of a bromophenoxy group attached to a propoxy chain, which is further connected to a methoxy-methylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-bromophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. This reaction forms 3-(4-bromophenoxy)propyl bromide, which is then reacted with 2-methoxy-4-methylphenol under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromophenoxy group can be reduced to form phenoxy derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in phenoxy derivatives.

Scientific Research Applications

1-[3-(4-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the methoxy and propoxy groups may enhance solubility and bioavailability.

Comparison with Similar Compounds

  • 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
  • 4-allyl-1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene

Comparison: 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to the specific positioning of the bromine atom and the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological or chemical behaviors, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBMKUVIDABXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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